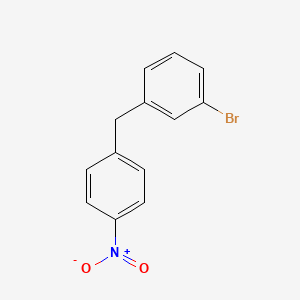

1-Bromo-3-(4-nitrobenzyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10BrNO2 |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

1-bromo-3-[(4-nitrophenyl)methyl]benzene |

InChI |

InChI=1S/C13H10BrNO2/c14-12-3-1-2-11(9-12)8-10-4-6-13(7-5-10)15(16)17/h1-7,9H,8H2 |

InChI Key |

HVECUZQNKDOMCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 1 Bromo 3 4 Nitrobenzyl Benzene

Nucleophilic Aromatic Substitution (SNAr) on Nitro-Substituted Aromatic Systems

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org Although the specific molecule 1-bromo-3-(4-nitrobenzyl)benzene does not possess a leaving group on the same ring as the nitro group and is thus not a typical substrate for intermolecular SNAr, the principles of this reaction are defined by the behavior of its nitro-substituted aromatic moiety. The reaction generally proceeds via an addition-elimination pathway. chemistrysteps.com

The nitro group (–NO₂) is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature. wikipedia.orgbyjus.com It deactivates the ring towards electrophilic attack but activates it for nucleophilic attack by making the aromatic ring electron-deficient. chemistrysteps.comyoutube.com This activation is achieved through both inductive effects and, more significantly, resonance effects. The nitro group can delocalize the negative charge of the anionic intermediate formed during the reaction, which lowers the activation energy of the first, rate-determining step. wikipedia.orgnih.gov This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. byjus.comyoutube.com

The SNAr reaction typically follows a two-step addition-elimination mechanism. chemistrysteps.com

Addition of the Nucleophile: A nucleophile attacks the electron-poor carbon atom that bears the leaving group. This step is usually the slow, rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgchemeurope.comfrontiersin.org

Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast step where the leaving group is expelled. chemistrysteps.com

The Meisenheimer complex is a key intermediate in SNAr reactions. wikipedia.orgchemeurope.com Its stability is crucial for the reaction to proceed. The presence of strong electron-withdrawing groups, like the nitro group, stabilizes this complex by delocalizing the negative charge across the aromatic system and onto the nitro group itself. wikipedia.orgnih.gov Some particularly stable Meisenheimer complexes have been isolated and characterized. nih.govwikipedia.orgacs.org

The position of the electron-withdrawing nitro group relative to the leaving group has a profound impact on the reaction rate. The activating effect is most pronounced when the nitro group is in the ortho or para position. byjus.comyoutube.com In these positions, the negative charge of the Meisenheimer complex can be directly delocalized onto the electronegative oxygen atoms of the nitro group through resonance. wikipedia.orgyoutube.com

When the nitro group is in the meta position, direct resonance delocalization of the negative charge onto the nitro group is not possible. The stabilization in the meta-substituted case relies only on the weaker inductive effect, resulting in a much slower reaction rate. byjus.com

Table 1: Relative Reactivity in SNAr Based on Nitro Group Position

| Position of Nitro Group | Resonance Stabilization | Inductive Stabilization | Relative Reaction Rate |

| Ortho | Strong | Strong | High |

| Para | Strong | Weak | High |

| Meta | None | Strong | Very Low |

Electrophilic Aromatic Substitution (EAS) on Brominated Benzene (B151609) Moieties

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. byjus.com The reaction proceeds through a three-step mechanism: generation of the electrophile, formation of a resonance-stabilized carbocation intermediate (arenium ion), and removal of a proton to restore aromaticity. byjus.comsavemyexams.com In this compound, the reaction site is the brominated benzene ring, and the regiochemical outcome is determined by the directing effects of the existing substituents.

The substituents on the target ring of this compound are a bromine atom and a 3-(4-nitrobenzyl) group. Their directing effects determine the position of the incoming electrophile.

Bromine (–Br): Halogens are considered deactivating yet ortho-, para-directing groups. libretexts.orglibretexts.org Their deactivating nature stems from a strong electron-withdrawing inductive effect. However, they possess lone pairs of electrons that can be donated via resonance, which stabilizes the positive charge of the arenium ion intermediate when the electrophile attacks at the ortho or para positions. stackexchange.com This resonance stabilization outweighs the inductive effect in determining the position of substitution. stackexchange.com

3-(4-nitrobenzyl) group: This substituent is deactivating and a meta-director. The nitro group on the adjacent phenyl ring makes the entire substituent strongly electron-withdrawing. quora.comrsc.org

In this compound, the bromine at C1 directs incoming electrophiles to positions C2, C4, and C6. The deactivating nitrobenzyl group at C3 directs to position C5. These competing effects mean that a mixture of products is likely, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Halogenation: The electrophilic halogenation of the brominated ring, for instance with Br₂, requires a Lewis acid catalyst like FeBr₃. libretexts.orgwikipedia.orgchemguide.co.uk

Electrophile Formation: The Lewis acid polarizes the Br-Br bond, creating a potent electrophile (Br⁺). libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized arenium ion (also called a sigma complex). This is the rate-determining step. libretexts.orgmasterorganicchemistry.com

Deprotonation: A weak base, such as FeBr₄⁻, removes a proton from the carbon bearing the new substituent, restoring the ring's aromaticity. libretexts.orgchemguide.co.uk

Nitration: Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.comjove.comunacademy.com

Electrophile Formation: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). savemyexams.comjove.commasterorganicchemistry.com

Nucleophilic Attack: The aromatic ring attacks the nitronium ion, forming the arenium ion intermediate. byjus.comjove.commasterorganicchemistry.com

Deprotonation: A weak base, like HSO₄⁻ or water, removes a proton from the intermediate, yielding the nitro-substituted product. jove.commasterorganicchemistry.com

Reactivity of the Benzyl (B1604629) Bromide Moiety

The benzyl bromide portion of the molecule is a primary site for nucleophilic attack. The nature of this reaction is heavily influenced by the substitution pattern of the aromatic rings and the reaction conditions.

Nucleophilic substitution reactions at the benzylic carbon of benzyl halides can proceed through either an SN1 or an SN2 mechanism, or a combination of both. The SN1 reaction is a two-step process involving the formation of a carbocation intermediate, while the SN2 reaction is a one-step, concerted process. masterorganicchemistry.comchemicalnote.com The preferred pathway is determined by factors such as the structure of the substrate, the strength of the nucleophile, and the polarity of the solvent. youtube.commasterorganicchemistry.com

For benzyl halides, the stability of the potential benzylic carbocation plays a crucial role. Tertiary alkyl halides favor the SN1 mechanism due to the high stability of the resulting tertiary carbocation. chemicalnote.com Conversely, primary alkyl halides typically undergo SN2 reactions to avoid the formation of a highly unstable primary carbocation. chemicalnote.comyoutube.com Secondary alkyl halides can react via either pathway. youtube.com

In the case of 4-nitrobenzyl bromide, an analogue of the benzyl bromide moiety in our subject compound, the reaction mechanism is significantly influenced by the electron-withdrawing nitro group. While p-methoxybenzyl chloride, with its electron-donating group, readily forms a resonance-stabilized carbocation and follows an SN1 pathway with methanol, p-nitrobenzyl bromide reacts with the same nucleophile via an SN2 mechanism. echemi.com This is because the electron-withdrawing nitro group destabilizes the potential benzylic carbocation, making the SN1 pathway less favorable. echemi.com

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary >> Primary chemicalnote.com | Primary > Secondary >> Tertiary chemicalnote.comyoutube.com | The benzylic carbon is primary, which strongly favors the SN2 pathway. |

| Carbocation Stability | Highly stable carbocation intermediate masterorganicchemistry.com | Unstable carbocation intermediate | The electron-withdrawing nitro group destabilizes the potential benzylic carbocation, disfavoring the SN1 pathway. echemi.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) masterorganicchemistry.com | Strong, negatively charged nucleophiles (e.g., CN⁻, RS⁻) masterorganicchemistry.com | The choice of nucleophile will significantly impact the reaction pathway. |

| Solvent | Polar protic solvents (e.g., H₂O, ROH) masterorganicchemistry.com | Polar aprotic solvents (e.g., DMSO, acetone) masterorganicchemistry.com | The solvent system can be chosen to favor one mechanism over the other. |

The nitro group (-NO₂) exerts a profound influence on the reactivity of the benzyl bromide moiety. As a strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution by decreasing electron density. quora.comquora.com However, in the context of nucleophilic substitution at the benzylic carbon, its effect is more nuanced.

The primary impact of the para-nitro group in 4-nitrobenzyl bromide, and by extension in this compound, is the destabilization of the benzylic carbocation. This destabilization significantly retards or prevents SN1-type reactions. echemi.com Consequently, SN2 reactions become the predominant pathway for nucleophilic substitution at the benzylic position.

Furthermore, the nitro group can influence the course of reactions involving radical intermediates, as discussed in the following section.

Beyond the classical SN1 and SN2 pathways, reactions of 4-nitrobenzyl bromide can also proceed through an anion-radical mechanism, particularly with certain types of nucleophiles and under specific conditions. cas.czresearchgate.net This mechanism involves the transfer of an electron from the nucleophile to the nitroaromatic substrate, forming a radical anion. cas.czrutgers.edu

The stability of the resulting radical anion is a key factor. For 4-nitrobenzyl compounds, the radical anion can be quite reactive. uc.pt Its subsequent fate depends on the strength of the C-X bond (where X is the leaving group). For halides like bromide, the radical anion can undergo unimolecular decomposition, cleaving the C-Br bond to form a 4-nitrobenzyl radical and a bromide anion. uc.pt

Studies on 4-nitrobenzyl bromide have shown that its reaction with "soft" bases, such as the cyanide ion (CN⁻) in acetonitrile, leads to the formation of 1,2-bis(4-nitrophenyl)ethane. cas.czresearchgate.net This product arises from the recombination of two 4-nitrobenzyl radicals, which are generated via the anion-radical mechanism. researchgate.net In contrast, with "hard" bases like sodium methoxide (B1231860) in methanol, 4-nitrobenzyl bromide yields the SN2 substitution product. cas.czresearchgate.net This highlights the critical role of the nucleophile and solvent in dictating the reaction pathway.

| Base Type | Example Nucleophile/Solvent | Primary Mechanism | Major Product | Reference |

|---|---|---|---|---|

| Hard Base | Sodium methoxide in methanol | SN2 | 4-Methoxy-1-nitrobenzene | cas.czresearchgate.net |

| Soft Base | Cyanide ion in acetonitrile | Anion-Radical | 1,2-bis(4-nitrophenyl)ethane | cas.czresearchgate.net |

Photochemistry of Nitrobenzyl Systems

The nitrobenzyl group is a well-known photolabile protecting group, and its photochemistry is characterized by intramolecular redox processes and the formation of transient intermediates.

The vast majority of photoreactions involving aromatic nitro compounds are known to proceed from the triplet excited state. cdnsciencepub.com For o-nitrobenzyl systems, intramolecular hydrogen abstraction by the excited nitro group from the benzylic position is a key step. cdnsciencepub.com

A crucial intermediate in the photochemistry of nitrobenzyl compounds is the aci-nitro species, also known as a nitronic acid. researchgate.netspcmc.ac.in This tautomer is formed from the nitro compound and is generally less stable. spcmc.ac.in The tautomerization between the nitro and aci-nitro forms is a key process. rsc.org

In the photolysis of 2-nitrobenzyl alcohol, irradiation leads to the formation of an aci-nitro photoproduct. researchgate.net This intermediate can then react further to yield the final product, 2-nitrosobenzaldehyde. researchgate.net The stability and reactivity of the aci-nitro intermediate are influenced by the reaction medium. researchgate.net For instance, in some systems, the aci-nitro form is more accessible under acidic conditions. rsc.org

The interconversion between nitro and aci-nitro forms is a type of prototropic tautomerism, involving intramolecular or intermolecular proton transfer. researchgate.net Intramolecular hydrogen bonding can play a significant role in stabilizing these tautomers. researchgate.net

Excited State Dynamics and Energy Transfer Processes

The photophysical and photochemical behavior of this compound is governed by the chromophores present: the bromobenzene (B47551) moiety and the nitrophenyl group. Upon absorption of light, the molecule is promoted to an electronically excited state. The subsequent de-excitation pathways are complex and involve several competing processes.

The presence of the bromine atom, a heavy atom, is known to enhance the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This "heavy-atom effect" is a common feature in brominated aromatic hydrocarbons. The spin-orbit coupling introduced by the bromine atom facilitates the otherwise spin-forbidden S1 → T1 transition.

Furthermore, the nitroaromatic group is a well-known quencher of fluorescence and promoter of triplet state formation. The nitro group can promote ISC and also provides a pathway for rapid non-radiative decay from the excited states. In molecules containing a nitrobenzyl group, intramolecular energy transfer can occur. It is plausible that upon excitation of the bromobenzene part of the molecule, energy could be transferred to the lower-energy excited states of the nitrobenzyl moiety.

The excited state dynamics are therefore expected to be dominated by efficient intersystem crossing to the triplet manifold and subsequent fast decay, leading to low fluorescence quantum yields. The specific rates of these processes for this compound would require dedicated spectroscopic studies.

Reductive Transformations

The two primary sites for reduction on this compound are the carbon-bromine bond and the nitro group. The selective reduction of one group in the presence of the other is a key challenge and depends heavily on the choice of reagents and reaction conditions.

Hydrodehalogenation (HDB) of Brominated Aromatics

Hydrodehalogenation (HDB) is a chemical reaction that involves the replacement of a halogen atom with a hydrogen atom. In the case of this compound, this would lead to the formation of 1-(4-nitrobenzyl)-3-phenylmethane. This transformation is of significant environmental interest for the detoxification of halogenated organic pollutants and is also a useful synthetic tool.

A variety of catalytic systems have been developed for the HDB of bromoarenes. Palladium-based catalysts, often supported on carbon (Pd/C), are among the most effective. These reactions are typically carried out using a hydrogen source, which can be molecular hydrogen (H2), formic acid (HCOOH), or other hydrogen donors like sodium borohydride (B1222165) (NaBH4). Nickel-based catalysts have also shown high efficiency in the hydrodehalogenation of bromoaromatics.

The general mechanism for catalytic HDB involves the oxidative addition of the aryl bromide to the metal center, followed by a reductive step where the halogen is replaced by a hydride, and finally, reductive elimination to release the dehalogenated product and regenerate the catalyst.

The presence of the nitro group in this compound adds a layer of complexity, as the nitro group itself is susceptible to reduction under many HDB conditions. Achieving selective hydrodehalogenation without affecting the nitro group requires careful selection of the catalyst and reaction conditions.

Table 1: Representative Catalytic Systems for Hydrodehalogenation of Bromoarenes This table presents general systems and their typical performance for bromoarenes, not specifically for this compound.

| Catalyst | Hydrogen Source | Typical Conditions | Conversion (%) | Selectivity for Hydrodehalogenation (%) |

| Pd/C | H₂ | Room Temperature, 1 atm | >99 | High (potential for nitro reduction) |

| Raney Ni | H₂ | 50-100 °C, 1-10 atm | >95 | Moderate to High |

| NiCl₂(dppe) | NaBH₄ | Room Temperature | High | Moderate (depends on substrate) |

| Pd(OAc)₂/dppf | HCOOH/Et₃N | 80-120 °C | >90 | High |

Note: dppe = 1,2-Bis(diphenylphosphino)ethane, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, OAc = acetate.

Reduction of Nitro Groups to Amino Groups

The reduction of the nitro group in this compound to an amino group yields 3-(4-aminobenzyl)aniline. This transformation is a fundamental process in organic synthesis, as aromatic amines are versatile precursors for a wide range of compounds, including dyes, pharmaceuticals, and polymers.

A significant challenge in the reduction of the nitro group of this compound is the potential for simultaneous hydrodehalogenation of the carbon-bromine bond. Therefore, chemoselective reduction is highly desirable.

Various reagents and catalytic systems have been developed for the selective reduction of nitroarenes in the presence of aryl halides. Catalytic hydrogenation using specific catalysts is a common approach. For instance, platinum-based catalysts (e.g., PtO₂) can sometimes selectively reduce the nitro group without affecting the aryl bromide. Other methods involve the use of transfer hydrogenation with reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst such as Pd/C, though careful control of reaction time and temperature is crucial to avoid dehalogenation.

Chemical reducing agents can also offer high selectivity. Tin(II) chloride (SnCl₂) in acidic media is a classic method for the reduction of aromatic nitro groups and is generally compatible with aryl halides. Similarly, iron powder in the presence of an acid like acetic acid or ammonium chloride is an effective and economical choice for this transformation.

Table 2: Common Reagents for the Selective Reduction of Nitroarenes to Anilines This table presents general reagents and their typical application for the reduction of nitroarenes in the presence of aryl halides.

| Reagent/Catalyst | Solvent | Typical Conditions | Key Features |

| H₂/PtO₂ | Ethanol (B145695) | Room Temperature, 1-4 atm | Good selectivity for nitro group reduction. |

| Fe/NH₄Cl | Ethanol/Water | Reflux | Economical and often selective. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | Classic and reliable method. |

| Na₂S₂O₄ | Water/Methanol | Room Temperature to 60 °C | Mild reducing agent, can be selective. |

| HCOOH/NEt₃ with Pd/C | Various | Controlled Temperature | Transfer hydrogenation, selectivity can be tuned. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Substituted Benzene (B151609) Derivatives

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of substituted benzene derivatives like 1-Bromo-3-(4-nitrobenzyl)benzene. By approximating the electron density of a molecule, DFT allows for the calculation of various electronic and structural properties with a good balance of accuracy and computational cost.

Electronic Structure Analysis and Reactivity Descriptors

DFT calculations, often employing hybrid functionals such as B3LYP, provide detailed insights into the electronic landscape of molecules. irjet.netresearchgate.net For substituted benzenes, these studies reveal how substituents like the bromo and nitrobenzyl groups modulate the electron distribution within the aromatic rings. researchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and localization of these orbitals are key indicators of a molecule's reactivity and electronic properties. researchgate.net For instance, the presence of an electron-withdrawing nitro group generally lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, an electron-donating group would raise the HOMO energy, indicating a higher propensity for electrophilic attack.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, offer a quantitative measure of a molecule's reactivity. researchgate.net These descriptors help in understanding and predicting the behavior of this compound in various chemical reactions. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and identifies regions prone to electrophilic and nucleophilic interactions. irjet.net

Below is a representative table of electronic properties that can be obtained from DFT calculations for a substituted benzene derivative.

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -2.1 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. | 4.4 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 D |

| Electron Affinity | Energy released when an electron is added to a neutral molecule. | 1.8 eV |

| Ionization Potential | Energy required to remove an electron from a neutral molecule. | 8.2 eV |

Bond Dissociation Enthalpies (BDE) and Substituent Effects

Bond Dissociation Enthalpy (BDE) is a critical parameter for understanding the stability of chemical bonds and predicting reaction mechanisms. DFT methods are widely used to calculate BDEs for various bonds within a molecule. nih.gov For this compound, the C-Br, C-NO2, and benzylic C-H bond dissociation energies are of particular interest.

Substituents on the benzene rings can significantly influence these BDEs. The electronic effects of the bromo and nitro groups, whether electron-withdrawing or -donating, can stabilize or destabilize the resulting radicals upon bond cleavage. nih.gov For example, the nitro group, being strongly electron-withdrawing, can affect the stability of the benzyl (B1604629) radical formed upon C-H bond cleavage at the benzylic position. Studies on related nitroaromatic compounds have shown that the C-NO2 bond is often one of the weaker bonds, playing a role in their decomposition pathways. nih.gov

The following table illustrates hypothetical BDE values for key bonds in a molecule like this compound, as could be determined by DFT calculations.

| Bond | Bond Dissociation Enthalpy (kcal/mol) |

| C-Br | 75 |

| Benzylic C-H | 85 |

| C-NO2 | 60 |

Conformational Analysis and Energetics

DFT calculations can be employed to determine the potential energy surface associated with the rotation around the C-C bonds linking the benzyl group to the benzene rings. researchgate.net This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states). researchgate.net The relative energies of different conformers can influence the molecule's reactivity and its interactions with other molecules. For diarylmethane-type structures, the relative orientation of the two aromatic rings is a key conformational feature. lumenlearning.com

Molecular Dynamics Simulations for Mechanistic Insights and Molecular Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. koreascience.krkummerlaender.eu By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations, as well as its interactions with a solvent or other molecules. mdpi.com

For this compound, MD simulations can provide insights into:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and reactivity.

Conformational Dynamics: The transitions between different conformational states and the timescales on which they occur. mdpi.com

Transport Properties: Diffusion coefficients and other properties related to the molecule's movement in a medium. koreascience.kr

Prediction of Reaction Pathways, Transition States, and Intermediates

Computational chemistry plays a crucial role in mapping out the potential energy surfaces of chemical reactions, thereby predicting the most likely reaction pathways. youtube.com For the synthesis or reactions of this compound, computational methods can be used to identify transition states and intermediates. nih.gov

By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed. This information is invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes. For instance, in a nucleophilic substitution reaction, calculations can help determine whether the reaction proceeds through an SN1 or SN2 mechanism by comparing the energies of the respective intermediates and transition states.

Quantitative Structure-Reactivity Relationships (QSRR) and Hammett Correlations

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. The Hammett equation is a classic example of a linear free-energy relationship used in QSRR studies, particularly for substituted benzene derivatives. nih.govwikipedia.org

The equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for a reaction with a substituted benzene.

k₀ is the rate constant for the unsubstituted benzene.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org

For a series of derivatives related to this compound, one could experimentally measure reaction rates and then plot log(k/k₀) against the appropriate Hammett sigma values for the substituents. nih.gov A linear correlation would provide insights into the reaction mechanism. For example, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org

Solvent Effects and Environmental Perturbations in Computational Models

Computational investigations into the properties and behavior of "this compound" are significantly influenced by the theoretical treatment of its surrounding environment. The inclusion of solvent effects and other environmental perturbations in computational models is critical for accurately predicting molecular characteristics that are observed experimentally. These models range from implicit continuum models to explicit solvent models, each offering a different balance between computational cost and accuracy.

The choice of solvent is a primary environmental factor that can perturb the electronic structure and, consequently, the spectroscopic and reactive properties of a molecule. For a polar molecule like "this compound," with its electron-withdrawing nitro group and the polarizable bromine atom, the polarity of the solvent is expected to play a substantial role in stabilizing or destabilizing its ground and excited electronic states.

Influence of Solvent Polarity on Computed Properties

The effect of the solvent environment on the properties of a solute can be rationalized by considering the dielectric constant of the solvent. Solvents with higher dielectric constants are more effective at stabilizing charge separation within the solute molecule. In computational models, this is often simulated using Polarizable Continuum Models (PCM), where the solvent is represented as a continuous dielectric medium.

A hypothetical study on "this compound" might involve calculating its properties in a series of solvents with varying polarity, such as those listed in the table below.

Table 1: Hypothetical Solvent Parameters for Computational Modeling

| Solvent | Dielectric Constant (ε) |

| n-Hexane | 1.88 |

| Toluene | 2.38 |

| Dichloromethane | 8.93 |

| Acetone | 20.7 |

| Acetonitrile | 37.5 |

| Water | 80.1 |

The data in such a table would be the input for computational models. The output would be the calculated properties of "this compound" in each of these environments. For example, a red shift (a shift to longer wavelengths) in the calculated UV-Vis absorption spectrum would be expected as the solvent polarity increases, indicating a stabilization of the excited state relative to the ground state.

Environmental Perturbations Beyond Solvation

Beyond bulk solvent effects, other environmental perturbations can be incorporated into computational models. These include the effects of temperature, pressure, and the presence of specific intermolecular interactions, such as hydrogen bonding, if the molecule were to be in a protic solvent or interacting with other specific solute molecules. For "this compound," while it does not possess classical hydrogen bond donors, the oxygen atoms of the nitro group could act as hydrogen bond acceptors.

In the absence of direct experimental or computational studies on "this compound," the insights into solvent and environmental effects remain largely theoretical and are based on established principles of physical organic chemistry and computational science. Detailed research, including the generation of specific data tables showing the variation of properties like dipole moment, orbital energies, and absorption maxima with solvent, would require dedicated computational studies to be performed on this specific molecule.

Advanced Characterization Techniques for Mechanistic Elucidation and Structural Confirmation

Spectroscopic Methods for Reaction Monitoring and Intermediate Detection

Spectroscopic techniques are indispensable for probing the molecular and electronic structure of reactants, intermediates, and products. By employing these methods under in situ (in the reaction mixture) or operando (while the reaction is working) conditions, a dynamic picture of the chemical transformation can be obtained. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive tool for gaining detailed structural information and monitoring chemical reactions in real-time. chemrxiv.org Its application in in situ or operando setups allows for the direct observation of species in the reaction vessel, providing crucial data on reaction kinetics, pathways, and the formation of transient intermediates. beilstein-journals.orgresearchgate.net

In the context of synthesizing 1-Bromo-3-(4-nitrobenzyl)benzene, for instance, through a coupling reaction, ¹H and ¹³C NMR spectroscopy would be used to track the conversion of starting materials to the final product. A typical approach involves setting up the reaction directly in an NMR tube or using a flow-through cell within the spectrometer. beilstein-journals.orgresearchgate.net Spectra are then acquired at regular intervals. The gradual disappearance of signals corresponding to the reactants and the concurrent emergence and increase in intensity of new signals corresponding to this compound would allow for the calculation of reaction rates and conversion percentages. chemrxiv.org For example, the unique chemical shifts and coupling patterns of the aromatic and methylene (B1212753) protons in the product would serve as distinct fingerprints for its identification and quantification.

| Compound/Fragment | Key Protons | Expected ¹H Chemical Shift (ppm) | Key Carbons | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 3-Bromobenzyl precursor | -CH₂- | ~4.5 | -CH₂- | ~33-35 |

| 4-Nitrotoluene (B166481) precursor | Aromatic-H | ~7.4-8.2 | Aromatic C-NO₂ | ~147 |

| This compound (Product) | -CH₂- | ~4.1 | -CH₂- | ~40 |

| This compound (Product) | Aromatic-H (nitro-substituted ring) | ~7.4 (d), ~8.2 (d) | Aromatic C-Br | ~122 |

| This compound (Product) | Aromatic-H (bromo-substituted ring) | ~7.1-7.4 (m) | Aromatic C-NO₂ | ~147 |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. They are highly effective for monitoring reaction progress, particularly when characteristic functional groups are created or consumed. publish.csiro.au Operando spectroscopy, which couples real-time spectroscopic analysis with simultaneous measurement of catalytic activity, is particularly insightful for understanding structure-reactivity relationships. wikipedia.orgsemanticscholar.orgresearchgate.net

For the synthesis of this compound, the most significant changes would be associated with the nitro group (NO₂). The appearance of strong, characteristic absorption bands for the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the NO₂ group would be a clear indicator of product formation. Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into a reaction mixture to collect data continuously. Raman spectroscopy, which is less sensitive to interference from polar solvents like water, could be used to monitor changes in the aromatic ring vibrations and the C-Br bond.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal | Utility in Reaction Monitoring |

|---|---|---|---|---|

| -NO₂ | Asymmetric Stretch | 1550 - 1500 | Strong | Appearance indicates product formation. |

| -NO₂ | Symmetric Stretch | 1360 - 1330 | Strong | Appearance confirms presence of nitro group. |

| C-Br | Stretch | 650 - 550 | Moderate | Presence confirms brominated moiety. |

| Aromatic C-H | Out-of-plane bend | 900 - 690 | Weak | Changes in substitution pattern can be tracked. |

UV-Visible spectroscopy probes the electronic transitions within a molecule and is highly sensitive to changes in conjugation and the presence of chromophores. The nitrobenzyl moiety is a well-known chromophore. The formation of this compound would result in a characteristic UV-Vis absorption spectrum, distinct from its precursors. instras.com

Furthermore, nitroaromatic compounds are known for their rich photochemistry, often involving short-lived excited states and transient intermediates. publish.csiro.aucdnsciencepub.com Time-resolved techniques, such as nanosecond or picosecond flash photolysis, are essential for studying these species. acs.org In such an experiment, a brief laser pulse excites the molecule, and the subsequent changes in absorption are monitored over time. For a compound like this compound, this could reveal information about its triplet excited state or the formation of transient species like an aci-nitro intermediate, which has a distinct absorption profile, typically with a maximum around 400-430 nm. acs.orgresearchgate.net This data is crucial for understanding photochemical reaction mechanisms or potential degradation pathways.

| Species | Description | Expected λmax (nm) | Technique for Detection |

|---|---|---|---|

| This compound (Ground State) | Stable product molecule | ~270 - 290 | Standard UV-Vis Spectroscopy |

| Triplet Excited State | Photo-induced excited state | ~400 - 450 and/or ~600 - 650 | Time-Resolved Absorption Spectroscopy |

| aci-Nitro Intermediate | Transient tautomer formed upon H-abstraction | ~390 - 430 | Time-Resolved Absorption Spectroscopy |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or radical ions. unibo.it It is an invaluable tool for elucidating reaction mechanisms that involve single-electron transfer (SET) steps. researchgate.net

If the synthesis or a subsequent reaction of this compound proceeds via a radical pathway, EPR spectroscopy would be the definitive method for detecting the radical intermediates. dtic.milresearchgate.net For example, the reduction of the nitro group can proceed through a nitro radical anion intermediate. Due to the typically short lifetimes of such intermediates, a technique called spin trapping is often employed. nih.govnih.gov This involves adding a "spin trap" molecule to the reaction, which reacts with the short-lived radical to form a much more stable radical adduct that can accumulate to detectable concentrations. nih.gov The analysis of the resulting EPR spectrum can provide structural information about the initial transient radical.

| Potential Radical Intermediate | Formation Mechanism | Detection Method | Information Gained from EPR |

|---|---|---|---|

| Nitro Radical Anion | Single-electron reduction of the -NO₂ group | Direct EPR (in aprotic solvent) or Spin Trapping | g-value, hyperfine coupling constants with ¹⁴N and protons. |

| Aryl Radical | Homolytic cleavage of C-Br bond (e.g., photolytic) | Spin Trapping | Confirmation of radical formation, identification of radical center. |

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most notably ⁵⁷Fe, ¹¹⁹Sn, and ¹²¹Sb. It provides detailed information about the electronic state (oxidation state, spin state) and the local coordination environment of the Mössbauer-active atom.

For the organic compound this compound itself, which contains only C, H, Br, N, and O, Mössbauer spectroscopy is not applicable. However, it would become an extremely powerful operando tool if the synthesis of this compound were catalyzed by an iron-containing species (e.g., an iron-based Lewis acid or cross-coupling catalyst). In such a scenario, ⁵⁷Fe Mössbauer spectroscopy could be used to monitor the catalyst's oxidation and spin state throughout the reaction cycle, providing direct evidence for the involvement of different iron species (e.g., Fe(II), Fe(III), Fe(IV)) and helping to elucidate the catalytic mechanism.

Mass Spectrometry for Reaction Intermediates and Product Identification

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the definitive identification of reaction products and can also be adapted to detect reaction intermediates.

For structural confirmation, the mass spectrum of this compound would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze aliquots from a reaction mixture over time, allowing for the identification of starting materials, intermediates, byproducts, and the final product. Furthermore, tandem mass spectrometry (MS/MS) can be performed on the molecular ion. This involves isolating the ion, fragmenting it, and analyzing the resulting fragment ions to provide further structural confirmation.

| Ion | Description | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 306.99 | Paired with m/z 308.99 |

| [M]⁺ | Molecular Ion (with ⁸¹Br) | 308.99 | Paired with m/z 306.99 |

| [M-NO₂]⁺ | Loss of nitro group | 260.99 / 262.99 | Indicates presence of a nitro group. |

| [M-Br]⁺ | Loss of bromine radical | 228.07 | Confirms presence of bromine. |

| [C₇H₄NO₂]⁺ | 4-nitrobenzyl fragment | 134.02 | Result of benzylic C-C cleavage. |

X-ray-Based Characterization for Structural and Electronic States

X-ray techniques are indispensable for probing the electronic structure and geometric arrangement of atoms within a material. They offer element-specific information and can definitively determine the three-dimensional structure of crystalline solids.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. nih.gov By tuning the incident X-ray energy to the bromine K-edge (approximately 13.47 keV), one can selectively probe the Br atom in this compound without interference from other elements. desy.deresearchgate.net The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govmalvernpanalytical.com

XANES Analysis : The XANES region, which covers the energy range near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. desy.de For the bromine atom in the target molecule, the XANES spectrum would confirm its covalent attachment to the aromatic ring and its formal -1 oxidation state. The precise position and features of the absorption edge provide a fingerprint of the electronic environment of the bromine.

EXAFS Analysis : The EXAFS region consists of oscillations past the absorption edge, which arise from the interference between the outgoing photoelectron wave and the waves backscattered by neighboring atoms. malvernpanalytical.com Analysis of these oscillations provides quantitative information about the local atomic environment. nih.govnih.gov For this compound, EXAFS analysis would yield precise measurements of the C-Br bond distance, the coordination number of bromine (which would be one, corresponding to the single bonded carbon atom), and the degree of local disorder (Debye-Waller factor). oaepublish.com Studies on other brominated aromatic compounds have shown that EXAFS can effectively determine molecular structure and distinguish between different atomic coordination environments. nih.gov

Below is a table of hypothetical, yet representative, EXAFS fitting parameters for the first coordination shell of the bromine atom in this compound, based on data from similar organobromine compounds.

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) | Energy Shift (ΔE₀, eV) |

|---|---|---|---|---|

| Br-C | 1.0 (fixed) | 1.89 | 0.0035 | -2.5 |

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of crystalline materials. mkuniversity.ac.in For a sample of this compound that can be grown as a single crystal, single-crystal XRD analysis would provide an unambiguous determination of its molecular structure and crystal packing. mdpi.comnih.gov

This analysis yields precise atomic coordinates, from which all structural parameters can be calculated, including:

Bond Lengths : The exact distances between all bonded atoms (e.g., C-Br, C-N, N-O, C-C, C-H).

Bond Angles : The angles between adjacent bonds, defining the geometry of the benzene (B151609) rings and the nitro and benzyl (B1604629) groups.

Torsional Angles : The dihedral angles that describe the conformation of the molecule, particularly the rotation around the bond connecting the two aromatic rings via the methylene bridge.

Crystal Packing : The arrangement of molecules within the unit cell, revealing intermolecular interactions such as van der Waals forces or π-π stacking that stabilize the crystal lattice.

If the compound is used as a component in a powdered catalyst, Powder XRD (PXRD) would be employed to identify the crystalline phases present, determine the average crystallite size, and quantify phase composition. mdpi.com

The following table presents plausible crystallographic data for this compound, derived from typical values for substituted aromatic compounds. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀BrNO₂ |

| Formula Weight | 292.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.25 |

| b (Å) | 10.70 |

| c (Å) | 13.15 |

| β (°) | 98.5 |

| Volume (ų) | 1148 |

| Z (molecules/unit cell) | 4 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of elements within the top 5-10 nm of a material's surface. caltech.edu XPS analysis of this compound would provide quantitative information on the surface presence of carbon, bromine, nitrogen, and oxygen.

High-resolution scans of the core-level peaks for each element reveal shifts in binding energy that are indicative of the local chemical environment. caltech.edu

C 1s Spectrum : The carbon spectrum would be deconvoluted into multiple peaks corresponding to different carbon environments: aromatic C-C and C-H bonds (~284.8 eV), the methylene bridge C-H, the C-Br bond (~286 eV), and the C-N bond of the nitro-substituted ring (~286.5 eV).

N 1s Spectrum : The nitrogen spectrum is highly characteristic. The N 1s binding energy for a nitro (-NO₂) group is typically found at a high value, around 406-407 eV, due to the high oxidation state of the nitrogen atom. researchgate.net

O 1s Spectrum : The oxygen spectrum would show a primary peak corresponding to the oxygen atoms in the nitro group.

Br 3d Spectrum : The bromine spectrum would exhibit a characteristic doublet (Br 3d₅/₂ and Br 3d₃/₂) corresponding to the C-Br bond.

This data is crucial for confirming the presence of the functional groups on a surface, assessing surface purity, and studying chemical modifications or degradation.

| Element/Orbital | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | Aromatic C-C, C-H | 284.8 (Reference) |

| C 1s | C-Br | ~286.0 |

| C 1s | C-NO₂ | ~286.5 |

| N 1s | -NO₂ | 406.0 - 407.0 |

| O 1s | -NO₂ | ~533.0 |

| Br 3d₅/₂ | C-Br | ~70.5 |

Microscopic Techniques for Heterogeneous Systems and Catalyst Characterization

Electron microscopy techniques are vital for visualizing the morphology, topography, and structure of materials at the micro- and nanoscale. While challenging for beam-sensitive organic molecules, they are essential for characterizing systems where such molecules are integrated into larger structures. nih.govtandfonline.com

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projection images by transmitting a beam of electrons through an ultra-thin specimen. mdpi.com It allows for the visualization of internal structures at the nanoscale.

For a pure, crystalline sample of this compound, obtaining high-resolution lattice images would be challenging due to the molecule's sensitivity to the high-energy electron beam, which can cause structural damage. mdpi.comlu.se However, specialized techniques like cryo-TEM, which involves imaging at cryogenic temperatures, can mitigate this damage and allow for the observation of crystal lattice details and defects. lu.se

The primary utility of TEM for this compound would be in the context of a heterogeneous system. For instance, if this compound were adsorbed onto a catalyst support (e.g., silica (B1680970), titania) or dispersed within a polymer matrix, TEM could:

Visualize the distribution and dispersion of the organic compound on the support material.

Determine the size and shape of molecular aggregates or domains.

In conjunction with spectroscopic techniques like Energy-Dispersive X-ray Spectroscopy (EDS), confirm the elemental composition of specific features.

Scanning Electron Microscopy (SEM) generates images by scanning a focused electron beam over the surface of a bulk sample and detecting the scattered electrons. mdpi.com It provides information about the sample's surface topography, morphology, and composition with excellent depth of field. acs.orgdovepress.com

For this compound, SEM is an ideal tool for characterizing the external morphology of its solid form. Analysis of a powdered or crystalline sample would reveal:

Crystal Habit : The characteristic external shape and size of the crystals.

Surface Features : The texture, defects, and step-growth features on the crystal faces.

Particle Size Distribution : The range and average size of particles in a bulk powder sample.

In heterogeneous applications, such as in a composite material or on a catalyst surface, SEM would be used to assess the uniformity of the compound's distribution across the surface and to observe any changes in surface morphology resulting from chemical reactions or processing. mdpi.comacs.org

| Characteristic | Transmission Electron Microscopy (TEM) | Scanning Electron Microscopy (SEM) |

|---|---|---|

| Primary Information | Internal structure, crystal lattice, morphology of nanoscale domains | Surface topography, crystal habit, particle size and shape |

| Resolution | Very high (sub-nanometer) | High (nanometer scale) |

| Sample Preparation | Requires very thin samples (<100 nm) or cryo-sectioning | Minimal; sample must be conductive or coated |

| Beam Interaction | Electrons transmit through the sample | Electrons scan the surface of the sample |

| Ideal Application | Visualizing dispersion on a catalyst support; imaging crystal defects | Characterizing bulk powder morphology; observing surface features |

Chromatographic Techniques for Reaction Mixture Analysis and Purification (GC, LC)

The synthesis of specialized chemical compounds such as this compound necessitates robust analytical methodologies to monitor reaction progress, identify byproducts, and isolate the final product in high purity. Chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), are indispensable tools for these purposes. Due to the compound's structure, featuring a diphenylmethane core with polar (nitro) and nonpolar (bromo) functional groups, both GC and LC offer distinct advantages for its analysis and purification. While specific, published methods for this compound are not prevalent, suitable analytical protocols can be readily developed by examining methods for structurally analogous compounds, such as substituted diphenylmethanes and other brominated or nitrated aromatic molecules.

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment

Gas Chromatography, especially when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the qualitative and quantitative analysis of reaction mixtures leading to this compound. Its high resolution allows for the separation of volatile and semi-volatile components, which would include starting materials, solvents, and potential byproducts.

Mechanistic Elucidation and Structural Confirmation:

In a potential synthesis route, such as the Friedel-Crafts alkylation of bromobenzene (B47551) with 4-nitrobenzyl chloride, GC-MS analysis of the crude reaction mixture would be instrumental. It could separate the desired product from unreacted starting materials and isomeric byproducts (e.g., 1-Bromo-2-(4-nitrobenzyl)benzene or 1-Bromo-4-(4-nitrobenzyl)benzene). The mass spectrum of each separated component provides crucial structural information. The molecular ion peak would confirm the molecular weight of the product, while the fragmentation pattern would help verify the connectivity of the bromo, phenyl, and nitrobenzyl moieties, thus confirming the structure.

Detailed Research Findings:

The analysis of related brominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), often employs low-polarity capillary columns like those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or TR-5MS). waters.comthermofisher.com These columns are well-suited for separating aromatic isomers. A temperature-programmed analysis would be necessary to elute the relatively high-boiling-point target compound after any lower-boiling-point reactants. An injection temperature of around 260°C and a temperature ramp extending above 300°C are typical conditions for similar analyses. waters.com Helium is commonly used as the carrier gas. waters.com Coupling with a mass spectrometer allows for high selectivity and sensitivity, which is critical for identifying trace impurities. nih.gov

Table 1: Representative GC-MS Conditions for Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of aromatic isomers. |

| Carrier Gas | Helium, constant flow rate of 1 mL/min | Inert carrier for sample transport through the column. |

| Injector | Splitless mode, 260°C | Ensures complete vaporization and transfer of the analyte onto the column. |

| Oven Program | Initial 140°C (hold 2 min), ramp at 15°C/min to 310°C (hold 10 min) | Separates compounds based on boiling point and polarity. |

| Detector | Mass Spectrometer (MS) | Provides mass information for compound identification and structural confirmation. |

| MS Ionization | Electron Impact (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

Liquid Chromatography (LC) for Analysis and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is an exceptionally versatile technique for both the analysis and purification of this compound. It is particularly advantageous for compounds that may have lower volatility or thermal sensitivity, and it is the premier method for isolating pure material from a reaction mixture.

Mechanistic Elucidation and Structural Confirmation:

Reversed-phase HPLC (RP-HPLC) is the most probable mode for this compound, separating molecules based on their hydrophobicity. nih.gov In a reaction mixture, the starting materials (e.g., bromobenzene) would elute earlier than the larger, more nonpolar product, this compound. By collecting fractions as they elute from the column, each component can be isolated. Subsequent analysis of these fractions by other techniques (e.g., NMR, MS) provides definitive structural confirmation. The use of a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra for each peak, which can help distinguish between isomers and confirm the presence of the nitroaromatic chromophore.

Detailed Research Findings:

The separation of diphenylmethane and its derivatives is effectively achieved using C18 or specialized diphenyl stationary phases. sielc.comnih.govsielc.com A diphenyl column could offer enhanced selectivity for this compound due to potential π-π interactions between the aromatic rings of the analyte and the stationary phase. nih.gov A typical mobile phase would consist of a gradient mixture of acetonitrile and water or methanol and water, often with a small amount of acid like formic acid to improve peak shape and ensure compatibility with a mass spectrometer. sielc.comsielc.com For analytical purposes, a standard column (e.g., 4.6 mm ID) is used, while for purification, the method is scaled up to a larger diameter preparative column to handle higher sample loads.

Table 2: Representative Analytical RP-HPLC Conditions for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 or Diphenyl, 150 mm x 4.6 mm ID, 5 µm particle size | Standard reversed-phase separation based on hydrophobicity. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Gradient elution separates compounds with a wide range of polarities. |

| Gradient | 50% B to 100% B over 20 minutes | Ensures elution of both polar starting materials and the less polar product. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for high-efficiency separation. |

| Detector | Diode Array Detector (DAD) at 254 nm and Mass Spectrometer (MS) | DAD for quantification and purity check; MS for identification. |

Table 3: Representative Preparative RP-HPLC Conditions for Purification of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 21.2 mm ID, 10 µm particle size | Larger column dimensions to accommodate higher sample loads for purification. |

| Mobile Phase | A: WaterB: Acetonitrile | Isocratic or shallow gradient elution optimized for the target compound. |

| Flow Rate | 20 mL/min | Higher flow rate suitable for the larger column diameter. |

| Detection | UV at 254 nm | Monitors the elution of the target compound for fraction collection. |

| Sample Load | 100-500 mg per injection (dissolved in a minimal amount of solvent) | Allows for the isolation of significant quantities of pure product. |

Green Chemistry Principles in the Synthesis and Transformation of 1 Bromo 3 4 Nitrobenzyl Benzene

The application of green chemistry principles to the synthesis and subsequent transformations of 1-bromo-3-(4-nitrobenzyl)benzene is crucial for developing environmentally benign and economically viable chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Advanced Applications and Future Research Directions

Role of 1-Bromo-3-(4-nitrobenzyl)benzene as a Key Intermediate for Diverse Functionalized Diarylmethane Scaffolds

The diarylmethane framework is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceutical agents and functional materials. nih.govnih.gov Compounds featuring this scaffold exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-infectious properties. nih.gov this compound represents a highly valuable, bifunctional intermediate for constructing complex diarylmethane derivatives due to its two distinct and orthogonally reactive sites.

The strategic placement of the bromine atom and the nitro group allows for selective, stepwise modifications:

The Bromo Group: This serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. Palladium-, nickel-, or copper-based catalysts can facilitate Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org This allows for the introduction of alkyl, alkenyl, alkynyl, aryl, and amino groups, among others.

The Nitro Group: The nitro functionality is a powerful synthetic precursor. researchgate.netrsc.org It can be readily reduced to a primary amine (aniline derivative), which opens up another avenue of functionalization. The resulting amino group can be acylated, alkylated, or converted into a diazonium salt. This diazonium intermediate is exceptionally useful and can be replaced by a wide variety of substituents in reactions like the Sandmeyer reaction. rsc.org

The Benzylic Methylene (B1212753) Bridge: The C-H bonds at the benzylic position, located between the two aromatic rings, can also be functionalized through various methods, including radical reactions or deprotonation followed by reaction with an electrophile. nih.gov

This dual reactivity makes this compound an ideal building block for creating libraries of complex molecules for drug discovery and materials science research.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Reagents/Catalysts | Potential Product Class |

|---|---|---|---|

| Bromo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Triarylmethane derivative |

| Bromo Group | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted diarylmethane |

| Bromo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted diarylmethane |

| Nitro Group | Reduction | H₂, Pd/C or SnCl₂, HCl | Amino-substituted diarylmethane |

| Amino Group (post-reduction) | Sandmeyer Reaction | NaNO₂, HBr/CuBr | Dibromo-substituted diarylmethane |

| Benzylic Methylene | C-H Functionalization | Base (e.g., BuLi), Electrophile (e.g., Alkyl halide) | Substituted diarylmethane |

Exploration of New Reaction Pathways for Selective Transformations

Modern synthetic chemistry continuously seeks more efficient, selective, and sustainable reaction pathways. For a molecule like this compound, research can be directed toward novel catalytic systems that offer enhanced control over its transformations.

Synthesis of the Diarylmethane Core: Traditional methods like Friedel-Crafts alkylation often suffer from a lack of selectivity and harsh conditions. Contemporary research focuses on milder, more efficient cross-coupling strategies. For instance, copper-catalyzed cross-couplings of aryl Grignard reagents with benzylic phosphates or other activated alcohols provide a cost-effective alternative to palladium-based systems. acs.orgorganic-chemistry.org Another advanced approach involves the titanium-tetrachloride-mediated Friedel–Crafts acylation followed by a reduction step, which has been successfully applied to the synthesis of key diarylmethane intermediates for SGLT2 inhibitors like canagliflozin (B192856) and empagliflozin. acs.orgnih.gov

Selective Functionalization: A key challenge and area of opportunity is the selective transformation of one functional group in the presence of the other.

Selective Nitro Reduction: While many reducing agents can transform a nitro group, they may also affect the bromo substituent (e.g., via hydrodebromination). The development of chemoselective catalysts is crucial. Molybdenum-catalyzed reductions using pinacol (B44631) have shown promise for selectively reducing nitroarenes into anilines while leaving other sensitive groups, including halides, untouched. rsc.org

Selective Cross-Coupling: Conversely, performing a cross-coupling reaction on the bromo-substituted ring without affecting the nitro group requires careful selection of the catalyst and conditions. Modern palladium and nickel catalysts with specialized ligands show remarkable functional group tolerance, making such selective transformations feasible. organic-chemistry.orgnih.gov

Table 2: Modern Catalytic Systems for Diarylmethane Synthesis and Functionalization

| Reaction Type | Catalyst System | Advantage | Reference(s) |

|---|---|---|---|

| Cross-Coupling | CuCl / Triethyl phosphite (B83602) / TBA | Cost-effective alternative to palladium | organic-chemistry.org |

| Cross-Coupling | Ni(II) complexes with PPh₃/NHC ligands | Couples benzyl (B1604629) chlorides with aryl Grignards | organic-chemistry.org |

| Friedel-Crafts / Reduction | TiCl₄ / NaBH₄ | Clean, affordable route to SGLT2 inhibitor cores | acs.orgnih.gov |

| Nitro Group Reduction | Dioxomolybdenum(VI) / Pinacol | High chemoselectivity, tolerates halides | rsc.org |

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batches, offers significant advantages in safety, efficiency, and automation. thieme-connect.de This technology is particularly well-suited for the synthesis and transformation of compounds like this compound.

Key benefits include:

Enhanced Safety: Nitration reactions are often highly exothermic and can be hazardous on a large scale. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. nih.gov

Access to Unstable Intermediates: Flow systems enable the generation and immediate use of unstable intermediates by precisely controlling reaction times, often on the scale of seconds or milliseconds. thieme-connect.de This could be applied to reactions involving highly reactive organometallic species derived from the bromo-substituent.

Process Automation and Optimization: Flow chemistry setups can be readily automated, allowing for rapid screening of reaction conditions (temperature, pressure, catalyst loading, stoichiometry) to quickly identify optimal pathways. This is highly beneficial for multi-step syntheses involving intermediates like the target molecule. researchgate.net

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, avoiding the complex challenges associated with scaling up batch reactors.

A potential automated flow synthesis could involve a nitration step to produce a precursor, followed by a cross-coupling reaction to form the diarylmethane core, and a subsequent reduction or further functionalization, all integrated into a single, continuous process. The synthesis of marine-derived drugs and diaryl ketones has already been successfully demonstrated using flow chemistry, highlighting the potential of this technology. researchgate.netnih.gov

Emerging Research Frontiers for Brominated Nitro-Diarylmethanes in Advanced Organic Synthesis

The unique combination of a bromoaryl group, a nitroaryl group, and a diarylmethane core places this class of compounds at the intersection of several emerging research areas.

Precursors for Complex Heterocycles: The true value of this compound lies in its potential for rapid elaboration into more complex structures. The nitro group can be directly converted to a halo group via a one-pot, molybdenum-catalyzed reduction followed by a Sandmeyer reaction. rsc.org This would transform the starting material into a dibromo-diarylmethane, a versatile precursor for double cross-coupling reactions to build complex poly-aromatic systems.

Photoredox and Electrocatalysis: Aryl bromides are common substrates in photoredox and electrochemical coupling reactions. These modern synthetic methods operate under exceptionally mild conditions and offer new reactivity patterns compared to traditional thermal reactions. The bromo-substituent on the diarylmethane scaffold could be activated using light or electricity to participate in novel C-C or C-heteroatom bond-forming reactions. researchgate.net

Medicinal Chemistry and Drug Discovery: The diarylmethane scaffold is a key feature in many modern pharmaceuticals, including the important class of SGLT2 inhibitors used to treat diabetes. acs.orgnih.gov The ability to rapidly diversify the structure of brominated nitro-diarylmethanes makes them ideal candidates for generating compound libraries to screen for new biological activities. nih.gov

Design Principles for Enhanced Reactivity and Selectivity in Substituted Benzyl Systems

The reactivity and selectivity of this compound are governed by the electronic and steric properties of its substituents and the stability of potential reaction intermediates.

Electronic Effects:

Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) due to both a strong inductive effect (-I) and a strong resonance effect (-M). scielo.br It strongly deactivates the benzene (B151609) ring to which it is attached towards electrophilic aromatic substitution. However, it simultaneously activates that same ring towards nucleophilic aromatic substitution, should a suitable leaving group be present.

Bromo Group (-Br): This substituent has opposing electronic effects. It is deactivating towards electrophilic aromatic substitution due to its inductive electron withdrawal (-I effect). However, its lone pairs can participate in resonance, acting as a weak electron-donating group (+M effect), which directs incoming electrophiles to the ortho and para positions.

Reactivity of the Benzylic Position: The methylene bridge is particularly reactive because any radical, cation, or anion formed at this site can be stabilized by resonance with both aromatic rings. The substituents play a crucial role:

The electron-withdrawing nitro group would destabilize a benzylic carbocation but stabilize a benzylic carbanion.

The Reactivity-Selectivity Principle: This principle, while now considered a simplified model with many exceptions, states that more reactive reagents tend to be less selective. wikipedia.org For example, in the free-radical halogenation of alkanes, the highly reactive chlorine atom shows little preference for different types of C-H bonds, whereas the less reactive bromine atom is highly selective, preferentially abstracting the hydrogen that forms the most stable radical (tertiary > secondary > primary). youtube.comlibretexts.orglibretexts.org This concept can be applied to reactions at the benzylic position of this compound, where a less reactive radical initiator would be expected to show higher selectivity for functionalization at this site over other positions.

Table 3: Electronic Influence of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect |

|---|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-M) | Strongly Deactivating | Meta |

| -Br | Electron-Withdrawing (-I) | Weak Electron-Donating (+M) | Weakly Deactivating | Ortho, Para |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.